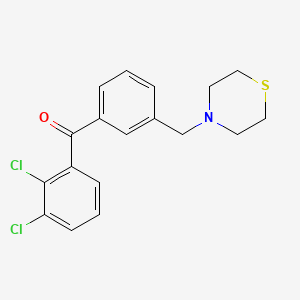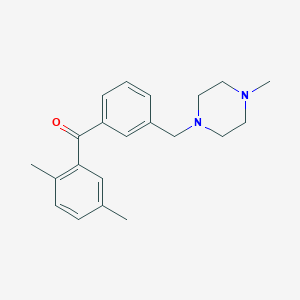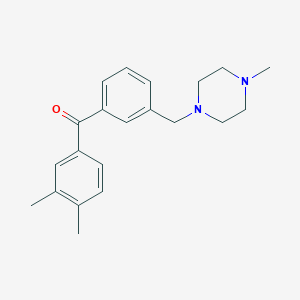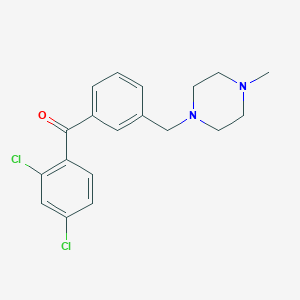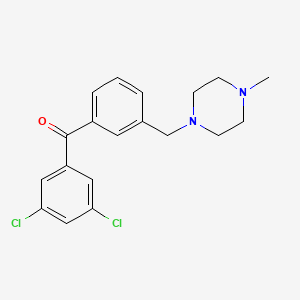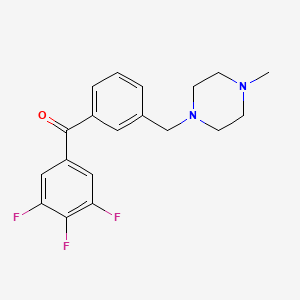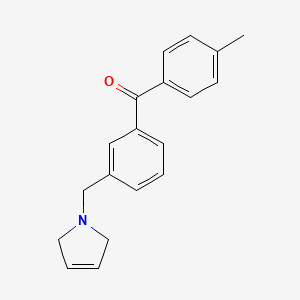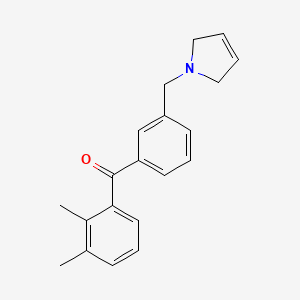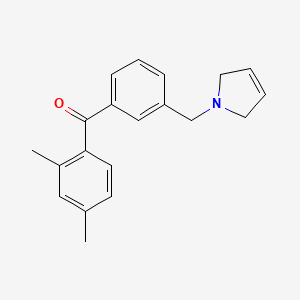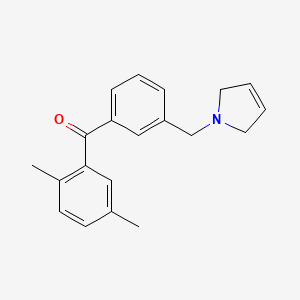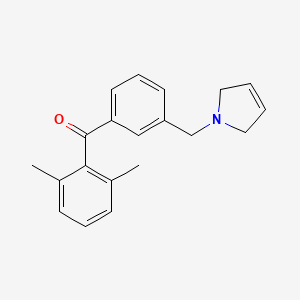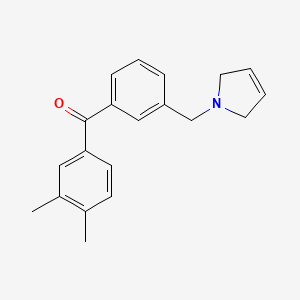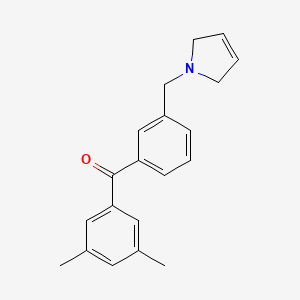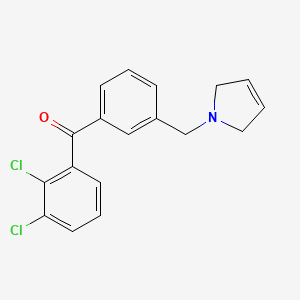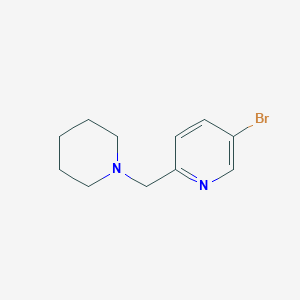
5-Bromo-2-(piperidin-1-ylmethyl)pyridine
Vue d'ensemble
Description
“5-Bromo-2-(piperidin-1-ylmethyl)pyridine” is a chemical compound with the empirical formula C8H11BrN4 . It is a solid substance and is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(piperidin-1-ylmethyl)pyridine” can be represented by the SMILES stringBrc1cnc(nc1)N2CCNCC2 . The InChI code for this compound is 1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 . Physical And Chemical Properties Analysis
“5-Bromo-2-(piperidin-1-ylmethyl)pyridine” is a solid substance . It has a molecular weight of 243.10 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
- Spectroscopic Characterization: 5-Bromo-2-(piperidin-1-ylmethyl)pyridine has been characterized using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These methods help in understanding the molecular structure and properties of this compound (Vural & Kara, 2017).
- Density Functional Theory (DFT) Analysis: The geometric structure, vibrational frequencies, and chemical shifts of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine have been explored using DFT. This is crucial for predicting the behavior of the molecule in various environments (Vural & Kara, 2017).
Synthesis and Reactivity
- Synthesis Methods: Different methods have been developed for synthesizing compounds related to 5-Bromo-2-(piperidin-1-ylmethyl)pyridine. These methods are crucial for creating intermediates used in various pharmaceutical and chemical applications (Shen Li, 2012).
- Reactivity Studies: Research on the reactivity of similar compounds, including their interaction with different chemicals and conditions, is significant for the application in synthetic chemistry (Ahmad et al., 2017).
Biological and Pharmaceutical Applications
- Antimicrobial Activities: Studies on compounds structurally similar to 5-Bromo-2-(piperidin-1-ylmethyl)pyridine show significant antimicrobial activities. These findings can lead to the development of new antimicrobial agents (H. Vural & M. Kara, 2017).
- Potential in Drug Development: The structural features of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine make it a candidate for further exploration in drug development, especially in targeting specific biological pathways (Ahmad et al., 2017).
Safety And Hazards
Orientations Futures
Piperidines, which include “5-Bromo-2-(piperidin-1-ylmethyl)pyridine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions for “5-Bromo-2-(piperidin-1-ylmethyl)pyridine” and similar compounds may involve their use in drug design and synthesis .
Propriétés
IUPAC Name |
5-bromo-2-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPUOJGAYLZKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634144 | |
| Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperidin-1-ylmethyl)pyridine | |
CAS RN |
364794-78-5 | |
| Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

